molecular formula C15H11ClN2O2 B11651386 (2E)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

(2E)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B11651386
M. Wt: 286.71 g/mol
InChI Key: RISXJWSXQIVBKH-YRNVUSSQSA-N
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Description

(2E)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides It is characterized by the presence of a cyano group, a chlorophenyl group, and a methylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Functionalization with Chlorophenyl and Methylfuran Groups: The final step involves the functionalization of the enamide backbone with the chlorophenyl and methylfuran groups. This is typically achieved through a series of coupling reactions using reagents such as palladium catalysts and appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms such as primary amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(2E)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of (2E)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-chlorophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-N-(3-chlorophenyl)-2-cyano-3-(5-methylpyrrole-2-yl)prop-2-enamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

(2E)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C15H11ClN2O2/c1-10-5-6-14(20-10)7-11(9-17)15(19)18-13-4-2-3-12(16)8-13/h2-8H,1H3,(H,18,19)/b11-7+

InChI Key

RISXJWSXQIVBKH-YRNVUSSQSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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